molecular formula C20H29NO6 B2360149 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1902926-06-0

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide

Cat. No. B2360149
CAS RN: 1902926-06-0
M. Wt: 379.453
InChI Key: QKUQHHUMFXHINK-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as O-2387 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Environmental Health Perspectives N-(octahydrobenzo[b][1,4]dioxin-6-yl)-related compounds, such as dioxins and polychlorinated biphenyls (PCBs), have been extensively studied for their environmental and health impacts. For instance, van den Berg et al. (1998) focused on deriving toxic equivalency factors (TEFs) for these compounds for risk assessment in humans, wildlife, and fish. This study highlights the need to understand the toxicological effects of such compounds in different species, including humans (van den Berg et al., 1998).

Medicinal Chemistry In the realm of medicinal chemistry, compounds structurally similar to N-(octahydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their therapeutic potential. For example, Abbasi et al. (2016) synthesized new N-substituted sulfonamides bearing the benzodioxane moiety and assessed their antibacterial activity against various Gram-negative and Gram-positive strains. This research indicates the potential of such compounds in developing new antibacterial agents (Abbasi et al., 2016).

Pharmacology In pharmacological studies, compounds with structures related to N-(octahydrobenzo[b][1,4]dioxin-6-yl) have been examined for their dopaminergic effects. Cannon et al. (1986) investigated the dopaminergic agonist effects of p-dimethoxy-substituted trans-octahydrobenzo[f]- and -[g]quinolines, which are structurally similar to N-(octahydrobenzo[b][1,4]dioxin-6-yl). Such studies are crucial in understanding the potential of these compounds in modulating neurotransmitter systems (Cannon et al., 1986).

Antitumor Activity Al-Suwaidan et al. (2016) explored the antitumor activity of compounds structurally related to N-(octahydrobenzo[b][1,4]dioxin-6-yl). They designed and synthesized novel quinazolinone analogues and evaluated their in vitro antitumor activity, showing promising results against various cancer cell lines. This research is significant in the context of developing new anticancer therapies (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-23-16-7-4-13(19(24-2)20(16)25-3)5-9-18(22)21-14-6-8-15-17(12-14)27-11-10-26-15/h4,7,14-15,17H,5-6,8-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUQHHUMFXHINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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